tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate
Description
tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate is a carbamate derivative characterized by a tertiary butyl group, a methyl-substituted carbamate, and a 3-hydroxy-2,2-dimethylpropyl chain. This compound is widely utilized in organic synthesis as a protected intermediate, particularly in pharmaceutical and agrochemical research, due to its stability under basic conditions and ease of deprotection under acidic conditions. Its structure balances steric hindrance from the tert-butyl and dimethyl groups with the polar hydroxyl group, influencing solubility and reactivity .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12(6)7-11(4,5)8-13/h13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVECGGURAGGODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of isobaric mix solutions for mass spectrometric analysis .
Biology: In biological research, this compound is used as a protective group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins .
Medicine: In medicine, it is explored for its potential use in drug development. Its carbamate structure is of interest for designing enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its functional properties make it suitable for enhancing the performance of various materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1. tert-Butyl N-(2,3-Dihydroxy-2-methylpropyl)carbamate (CAS 1956435-94-1)
- Structural Difference : Contains two hydroxyl groups on the propyl chain instead of one.
- Impact : Increased polarity and hydrogen-bonding capacity enhance water solubility compared to the target compound. This makes it more suitable for aqueous-phase reactions but may reduce membrane permeability in biological applications.
2.1.2. tert-Butyl N-(3-Amino-2,2-dimethylpropyl)-N-methylcarbamate
- Structural Difference: Substitutes the hydroxyl group with an amino group.
- Impact: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation).
- Molecular Weight : 183.23 g/mol (C₈H₁₅N₂O₂), lighter than the target compound due to the absence of oxygen in the side chain .
Backbone and Branching Modifications
2.2.1. tert-Butyl N-[3-Hydroxy-2-(2-methylpropyl)propyl]carbamate (CAS 892874-24-7)
- Structural Difference : Features a branched 2-(2-methylpropyl) group instead of 2,2-dimethyl substitution.
- Impact : Increased steric bulk may slow reaction kinetics in sterically sensitive processes (e.g., enzyme-mediated catalysis). The hydroxymethyl group retains moderate polarity, but the extended branching could reduce crystallinity .
2.2.2. tert-Butyl N-Cyclopropyl-N-(3-hydroxypropyl)carbamate
- Structural Difference : Incorporates a cyclopropyl ring and a shorter hydroxypropyl chain.
- Impact: The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions.
- Molecular Weight: 215.29 g/mol (C₁₁H₂₁NO₃), heavier than the target compound due to the cyclopropyl moiety .
Electron-Donating/Withdrawing Substituents
2.3.1. tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structural Difference : Contains a chloro-dioxonaphthalene substituent.
- Impact : The electron-withdrawing chloro and ketone groups decrease electron density on the carbamate, making it less nucleophilic. This compound is more suited for aromatic conjugation studies or as a chromophore in UV-vis spectroscopy.
- Thermal Stability : Likely lower than the target compound due to the labile dioxo group .
2.3.2. tert-Butyl N-(3-Amino-3-thioxopropyl)carbamate (CAS 77152-97-7)
- Structural Difference : Includes a thioamide (C=S) group.
- Impact : The thioamide enhances metal-chelating ability, making it useful in coordination chemistry. However, sulfur’s lower electronegativity compared to oxygen may reduce hydrogen-bonding strength.
- Applications: Potential use in heavy metal sequestration or as a ligand in catalysis .
Solubility and Physical Properties
Biological Activity
Tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate (CAS Number: 21263232) is a carbamate derivative that presents significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H21NO3
- Molecular Weight : 189.28 g/mol
- Structure : The compound features a tert-butyl group, a hydroxyl group, and a carbamate functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which may enhance cholinergic signaling in the brain and have implications for neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Properties : The presence of hydroxyl groups may confer anti-inflammatory effects by modulating cytokine production, particularly reducing TNF-α levels in astrocytes exposed to amyloid-beta peptides .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta toxicity. This protective effect is mediated through the reduction of oxidative stress markers and inflammatory cytokines.
In Vivo Studies
In vivo experiments using rodent models have indicated that this compound exhibits neuroprotective effects, although the degree of efficacy can vary based on dosage and the specific model used. For instance, in studies involving scopolamine-induced memory impairment, the compound showed promise in improving cognitive functions when administered at appropriate doses .
Case Studies
- Neuroprotection Against Amyloid Beta : A study explored the protective effects of similar carbamate compounds against amyloid-beta-induced toxicity in astrocytes. Results indicated a significant reduction in cell death and inflammatory responses when treated with these compounds .
- Cognitive Enhancement in Animal Models : Research has highlighted that compounds with similar structures can enhance cognitive performance in animal models suffering from memory deficits induced by scopolamine. These findings suggest potential applications in treating cognitive disorders .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 189.28 g/mol |
| Acetylcholinesterase Inhibition | Yes |
| Neuroprotective Effects | Yes |
| Anti-inflammatory Effects | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
